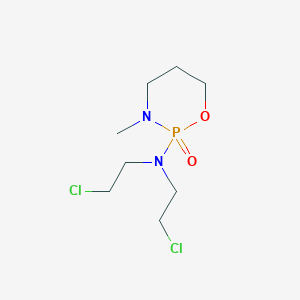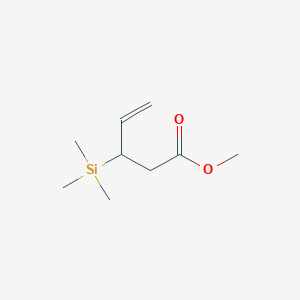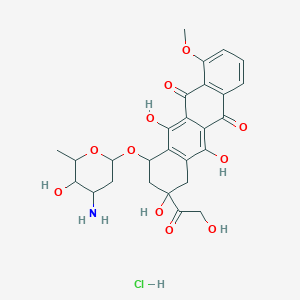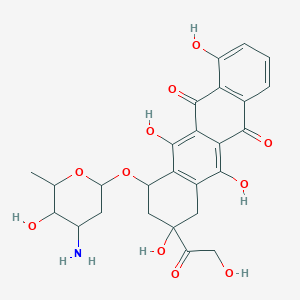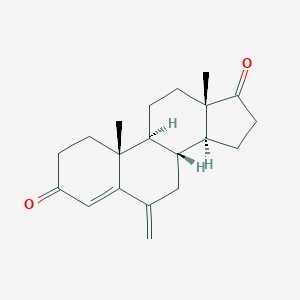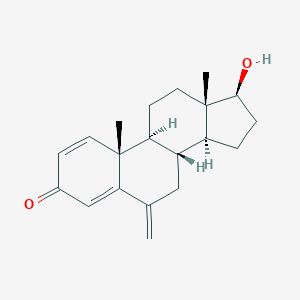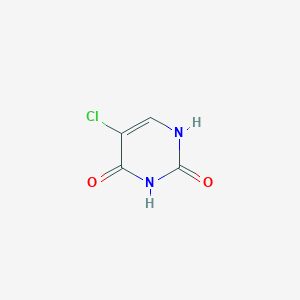
Fluvastatin t-butyl ester, (-)-
Overview
Description
Fluvastatin t-butyl ester, (-)- is a synthetic compound belonging to the class of statins, which are widely used to lower lipid levels and reduce the risk of cardiovascular diseases such as myocardial infarction and stroke. This compound is a derivative of fluvastatin, an HMG-CoA reductase inhibitor that plays a crucial role in cholesterol biosynthesis by inhibiting the conversion of HMG-CoA to mevalonic acid .
Biochemical Analysis
Biochemical Properties
Fluvastatin t-butyl ester, (-)- interacts with various enzymes and proteins in biochemical reactions. Carbonyl reductases have shown excellent activity for the biosynthesis of (3R,5S)-Fluvastatin tert-Butyl Ester . The compound’s interaction with these enzymes is crucial for its role in the synthesis of rosuvastatin .
Cellular Effects
The effects of Fluvastatin t-butyl ester, (-)- on cells and cellular processes are primarily related to its role in the synthesis of rosuvastatin, a statin drug. Statins like rosuvastatin competitively bind to hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase, inhibiting the synthesis of mevalonate . This leads to a reduction in the level of low-density lipoprotein cholesterol in plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .
Molecular Mechanism
The molecular mechanism of action of Fluvastatin t-butyl ester, (-)- involves its interaction with carbonyl reductases. These enzymes play a crucial role in the biosynthesis of (3R,5S)-Fluvastatin tert-Butyl Ester . The compound’s interaction with these enzymes is a key part of its role in the synthesis of rosuvastatin .
Temporal Effects in Laboratory Settings
The effects of Fluvastatin t-butyl ester, (-)- over time in laboratory settings are primarily related to its role in the synthesis of rosuvastatin. The compound’s stability, degradation, and long-term effects on cellular function are important factors in its use in the synthesis of rosuvastatin .
Metabolic Pathways
Fluvastatin t-butyl ester, (-)- is involved in the metabolic pathways related to the synthesis of rosuvastatin. It interacts with enzymes such as carbonyl reductases, which play a crucial role in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluvastatin t-butyl ester, (-)- involves multiple steps starting from aniline and [2H6] 2-bromopropane. The process includes the formation of intermediates through various reactions such as alkylation, esterification, and hydrolysis . The final step involves the conversion of the t-butyl ester to the sodium salt by basic hydrolysis using sodium hydroxide in an aqueous alcoholic solution .
Industrial Production Methods
Industrial production of fluvastatin t-butyl ester, (-)- follows a convergent synthesis approach, which is scalable and suitable for commercial production. The process involves the selective hydrolysis of the syn isomer while removing the unwanted anti isomer through extraction . This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Fluvastatin t-butyl ester, (-)- undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, fluvastatin t-butyl ester, (-)-. These intermediates play a crucial role in the overall synthesis and purification process .
Scientific Research Applications
Fluvastatin t-butyl ester, (-)- has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of HPLC methods.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Mechanism of Action
Fluvastatin t-butyl ester, (-)- exerts its effects by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, fluvastatin t-butyl ester, (-)- effectively reduces cholesterol levels in the body, thereby lowering the risk of cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin
- Simvastatin
- Rosuvastatin
- Lovastatin
Uniqueness
Fluvastatin t-butyl ester, (-)- is unique among statins due to its entirely synthetic origin and structural distinction from fungal derivatives. It is also the first synthetic HMG-CoA reductase inhibitor, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKHYXJISAYPE-UQECUQMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173144 | |
| Record name | Fluvastatin t-butyl ester, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194934-96-8, 129332-29-2 | |
| Record name | Fluvastatin t-butyl ester, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194934968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvastatin t-butyl ester, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUVASTATIN T-BUTYL ESTER, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M28SIF9WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


